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Cat. No.: B15576626 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on AZD6564, a

novel, orally bioavailable inhibitor of fibrinolysis. The information presented herein is intended

for researchers, scientists, and professionals involved in drug development, offering a detailed

examination of the compound's mechanism of action, potency, and in vivo efficacy based on

key preclinical studies.

Core Mechanism of Fibrinolytic Inhibition
AZD6564 is a lysine mimetic that acts as a potent inhibitor of fibrinolysis by interfering with a

critical protein-protein interaction in the fibrinolytic cascade. The key protein in this process is

plasminogen, which is converted to the active enzyme plasmin by tissue plasminogen activator

(tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades the fibrin clot.

The localization and action of plasminogen and plasmin on the fibrin surface are mediated by

the binding of lysine binding sites (LBS) within their kringle domains to C-terminal lysine

residues on fibrin.[1]

AZD6564 competitively blocks these lysine binding sites on plasminogen, thereby preventing

its binding to fibrin.[1] This inhibition of the plasminogen-fibrin interaction is the primary

mechanism by which AZD6564 exerts its antifibrinolytic effect. This mode of action is

analogous to that of tranexamic acid (TXA), a clinically used fibrinolysis inhibitor.[1]
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Quantitative Preclinical Data
The preclinical development of AZD6564 involved a series of in vitro and in vivo studies to

characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic profile. The

following tables summarize the key quantitative data from these studies.

In Vitro Potency and Selectivity
Compound

Human Plasma Clot Lysis
IC50 (µM)

GABAa Receptor Binding
IC50 (µM)

AZD6564 0.44 No detectable activity

Tranexamic Acid (TXA) Not Reported in this study 1600

4-PIOL (Lead Compound) ~4-fold more potent than TXA 35

Table 1: In vitro potency of AZD6564 in a human plasma clot lysis assay and selectivity against

the GABAa receptor. Data sourced from Cheng et al., 2014.[1]

In Vivo Efficacy in a Rat Bleeding Model
Compound ED50 (µmol/kg) EC50 (µM)

AZD6564 0.5 0.4

Compound 17 0.3 0.2

Compound 22 0.4 0.3

Tranexamic Acid (TXA) 9.5 4.9

Table 2: In vivo efficacy of AZD6564 and related compounds in a tPA-prolonged rat tail

bleeding model. ED50 represents the infused dose and EC50 represents the plasma

concentration required to achieve a 50% reduction in bleeding time. Data sourced from Cheng

et al., 2014.[1]

Pharmacokinetic Profile in Preclinical Species

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Species
Clearance
(mL/min/kg)

Vss (L/kg) t1/2 (h) F (%)

AZD6564 Rat 12 0.6 0.9 39

Dog 4.3 0.4 1.4 53

Compound

17
Rat 25 0.9 0.6 19

Dog 11 0.7 1.0 25

Compound

22
Rat 11 0.5 0.8 19

Dog 3.2 0.3 1.5 59

Table 3: Pharmacokinetic parameters of AZD6564 and related compounds in rat and dog

following intravenous and oral administration. Vss: Volume of distribution at steady state; t1/2:

half-life; F: oral bioavailability. Data sourced from Cheng et al., 2014.[1]

Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.

Human Plasma Clot Lysis Assay
Objective: To determine the in vitro potency of compounds in inhibiting fibrinolysis in human

plasma.

Methodology:

Plate Preparation: 10 µL of test compound solution in DMSO is added to the wells of a 96-

well plate.

Plasma Addition: 170 µL of pooled human citrate plasma is added to each well.

Clot Initiation and Lysis Induction: 20 µL of a solution containing bovine thrombin and human

recombinant tissue plasminogen activator (tPA) is added to each well to initiate clot formation

and subsequent lysis.
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Data Acquisition: The change in optical density (OD) at 405 nm is monitored over time at

37°C using a spectrophotometer.

Data Analysis: The time to 50% clot lysis is determined for each compound concentration.

The IC50 value, defined as the concentration of the compound that causes a 50%

prolongation of the clot lysis time, is calculated by plotting the percentage prolongation of

lysis time against the compound concentration.

In Vivo Rat Tail Bleeding Model
Objective: To assess the in vivo efficacy of compounds in reducing bleeding time in a model of

excessive fibrinolysis.

Methodology:

Animal Preparation: Anesthetized male Sprague-Dawley rats are used. The jugular vein and

carotid artery are cannulated for drug infusion and blood sampling, respectively.

tPA Infusion: Human recombinant tPA is infused intravenously to induce a hyperfibrinolytic

state, leading to prolonged bleeding.

Compound Administration: The test compound is administered as an intravenous infusion.

Bleeding Induction: A standardized incision is made on the tail of the rat.

Bleeding Time Measurement: The time until bleeding ceases is recorded.

Data Analysis: The dose (ED50) and plasma concentration (EC50) of the compound required

to reduce the tPA-prolonged bleeding time by 50% are calculated.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological

pathways and experimental procedures described in this guide.
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Mechanism of Fibrinolysis and Inhibition by AZD6564
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Experimental Workflow: Human Plasma Clot Lysis Assay

Start

1. Add 10 µL of Test Compound
(in DMSO) to 96-well plate

2. Add 170 µL of Human
Citrate Plasma

3. Add 20 µL of Thrombin/tPA
Solution to Initiate Clotting

and Lysis

4. Incubate at 37°C

5. Monitor Optical Density (405 nm)
over time
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7. Calculate IC50 Value
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Experimental Workflow: In Vivo Rat Tail Bleeding Model

Start

1. Anesthetize Rat and
Cannulate Vessels

2. Infuse tPA to Induce
Hyperfibrinolysis
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(IV Infusion)
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5. Measure Bleeding Time

6. Calculate ED50 and EC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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